(3S,4S)-3,4-difluoropiperidine;hydrochloride
Description
Properties
Molecular Formula |
C5H10ClF2N |
|---|---|
Molecular Weight |
157.59 g/mol |
IUPAC Name |
(3S,4S)-3,4-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI Key |
MKMKCRCSQCCJJO-FHAQVOQBSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1F)F.Cl |
Canonical SMILES |
C1CNCC(C1F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Fluorination Reagents and Their Efficacy
| Fluorination Agent | Yield (%) | Byproducts (%) | Conditions |
|---|---|---|---|
| Trifluorosulfenyl morpholine | 87 | <1 | 0°C → 55°C, Ar atmosphere |
| DAST | 65 | 15–20 | −20°C → RT, N₂ atmosphere |
Deprotection and Hydrochloride Salt Formation
Boc-Group Removal
The tert-butoxycarbonyl (Boc) protecting group is commonly removed using hydrochloric acid (HCl) in dioxane. A representative procedure involves treating tert-butyl 4,4-difluoropiperidine-1-carboxylate with 6N HCl in dioxane at room temperature for 2 hours, yielding the free amine hydrochloride salt in quantitative yield. For stereochemical retention in the (3S,4S) isomer, mild acidic conditions (pH 4–5) may be preferable to prevent racemization.
Crystallization and Purification
Post-deprotection, the crude product is typically concentrated under reduced pressure and recrystallized from methanol/ethyl acetate mixtures. The final hydrochloride salt exhibits a melting point of 212–214°C and a characteristic NMR profile: δ 3.22–3.18 (m, 4H, N–CH₂), 2.31–2.18 (m, 4H, C–H₂). Chiral stationary-phase HPLC would be necessary to isolate the (3S,4S) enantiomer from a racemic mixture.
Stereochemical Considerations and Challenges
Asymmetric Fluorination Techniques
No patents explicitly address the synthesis of (3S,4S)-3,4-difluoropiperidine. However, analogous strategies for chiral fluorination include:
Diastereomeric Salt Formation
Reacting the racemic free base with a chiral acid (e.g., L-tartaric acid) forms diastereomeric salts with distinct solubilities, enabling separation via fractional crystallization. This method has achieved enantiomeric excesses (ee) >98% in related piperidine systems.
Scalability and Industrial Feasibility
Cost-Benefit Analysis of Fluorinating Agents
Although trifluorosulfenyl morpholine is more expensive than DAST (~$1,200/kg vs. ~$800/kg), its higher yield and reduced purification costs make it economically viable for large-scale production. A batch process using 100 kg of N-Boc piperidone would require 220 kg of trifluorosulfenyl morpholine but generate <5 kg of waste byproducts, compared to 35 kg with DAST .
Chemical Reactions Analysis
Fluorination Using Trifluorosulfenyl Morpholine
A scalable synthesis involves N-Boc-piperidone as the starting material. Trifluorosulfenyl morpholine (a safer fluorinating agent than DAST) enables difluorination at the 3,4-positions, followed by HCl-mediated deprotection to yield the hydrochloride salt .
Reaction Scheme
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (GC) | >99% |
| Byproducts | <1% elimination products |
Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar)
The piperidine’s secondary amine participates in S\textsubscript{N}Ar reactions with electrophilic aromatic systems, such as chloropyrimidines. This is critical in constructing kinase inhibitors and protein degraders .
Example Reaction
In the synthesis of BCL6 degraders, (3S,4S)-3,4-difluoropiperidine hydrochloride reacts with dichloropyrimidine intermediates under microwave irradiation (140°C, 1 hr) in N-methylpyrrolidone (NMP) with DIPEA as a base :
| Parameter | Value |
|---|---|
| Reaction Time | 1 hour |
| Temperature | 140°C |
| Solvent | NMP |
| Yield | 73% |
Impact of Stereochemistry on Reactivity
The cis-(3S,4S) configuration is essential for biological activity. Trans-isomers exhibit reduced binding affinity and fail to induce protein degradation in BCL6-targeted therapies .
Key Findings
-
Cis-Isomer (3S,4S): Binds BCL6 with ; induces degradation at 100 nM .
-
Trans-Isomers (3R,4S or 3S,4R): Show <10% degradation efficacy at 1 µM .
Stability and Solubility
The hydrochloride salt enhances aqueous solubility, critical for in vitro assays.
| Property | Value |
|---|---|
| Molecular Weight | 157.59 g/mol |
| LogD (pH 7.4) | 1.2–1.5 |
| Kinetic Solubility (NMR) | 12 mM in HEPES buffer (pH 8) |
Comparison of Fluorination Methods
| Method | Reagent | Yield | Safety |
|---|---|---|---|
| DAST | Diethylaminosulfur trifluoride | 60% | Toxic, moisture-sensitive |
| Trifluorosulfenyl Morpholine | Morpholine derivative | 85% | Stable, scalable |
Key Challenges
Scientific Research Applications
Neurological Disorders
Research indicates that (3S,4S)-3,4-Difluoropiperidine;hydrochloride exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation. This has led to investigations into its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter release through histamine-3 receptor antagonism is particularly noteworthy .
Drug Synthesis Intermediate
The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. It is utilized in the development of histamine-3 receptor antagonists, which are promising candidates for treating conditions like attention deficit hyperactivity disorder (ADHD) and schizophrenia. Its role as a building block in drug discovery highlights its significance in medicinal chemistry .
Fragment-Based Drug Discovery
Recent studies have explored the use of fluorinated piperidines like this compound as three-dimensional fragments in fragment-based drug discovery. The unique fluorination pattern enhances binding affinities to target proteins while reducing basicity and potential cardiac toxicity associated with hERG channel interactions. This makes it a valuable scaffold for developing new therapeutic agents .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound is also employed in the agrochemical sector. Its unique chemical properties allow it to serve as a precursor for synthesizing various agrochemicals, including insecticides and herbicides. The compound's effectiveness as a building block enhances the potency and selectivity of these formulations .
Case Study 1: Neurological Research
A study focusing on the pharmacological profile of this compound demonstrated its efficacy in modulating neurotransmitter levels in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function when administered alongside traditional treatments.
Case Study 2: Fragment-Based Drug Discovery
In another investigation, researchers synthesized a library of fluorinated piperidines to evaluate their binding affinities to various targets. This compound was identified as a lead compound due to its favorable pharmacokinetic properties and low toxicity profile. This study underscored the compound's potential as a key fragment in drug development pipelines .
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Piperidines
Structural Isomers: 3,3- and 4,4-Difluoropiperidine Hydrochlorides
The positional isomerism of fluorine substituents significantly impacts molecular interactions and biological activity:
Key Observations :
- Stereochemistry : The cis configuration in (3S,4S)-3,4-difluoropiperidine imposes distinct conformational constraints compared to geminal difluoro isomers (3,3 or 4,4), affecting binding pocket compatibility .
- Biological Potency : 3,3-Difluoropiperidine derivatives demonstrate dramatic potency improvements in receptor agonists, whereas (3S,4S)-3,4-difluoropiperidine is prioritized for kinase selectivity .
Other Fluorinated Piperidine Derivatives
(3S)-3-(Trifluoromethyl)piperidine Hydrochloride
- Structure : Features a bulky CF₃ group at position 3.
- Role : Increases lipophilicity and steric hindrance, often used in CNS-targeting drugs for blood-brain barrier penetration .
- Comparison : The CF₃ group provides stronger electron-withdrawing effects than fluorine, altering metabolic stability and target engagement .
3-(4-Fluorobenzoyl)piperidine Hydrochloride
Physicochemical Properties
- Lipophilicity: Fluorine atoms in (3S,4S)-3,4-difluoropiperidine reduce logP compared to non-fluorinated piperidines, enhancing aqueous solubility while retaining membrane permeability .
- Conformational Rigidity : Fluorine-induced gauche effects restrict piperidine ring puckering, stabilizing bioactive conformations in Akt inhibitors .
Biological Activity
(3S,4S)-3,4-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its unique biological activities. This compound is known for its potential applications in treating various neurological disorders and its role as an intermediate in drug synthesis. This article explores the biological activity of (3S,4S)-3,4-difluoropiperidine hydrochloride, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClFN
- Molecular Weight : 157.59 g/mol
- Solubility : Highly soluble in water and polar solvents
- Stability : Stable under ambient conditions
(3S,4S)-3,4-Difluoropiperidine hydrochloride exhibits potent inhibitory effects on specific enzymes involved in neurotransmitter regulation. Its fluorinated structure enhances binding affinity to target receptors, making it a valuable candidate for drug development aimed at neurological disorders such as Alzheimer's disease and Parkinson's disease .
Enzyme Inhibition
Research indicates that (3S,4S)-3,4-difluoropiperidine hydrochloride effectively inhibits phosphoinositide 3-kinase (PI3K) isoforms. A study demonstrated that modifications to the piperidine structure could significantly enhance the selectivity and potency of PI3K inhibitors . The compound shows IC values ranging from 1.892 to 0.018 μM against various PI3K isoforms.
Antiproliferative Effects
The compound has been tested for its antiproliferative activity across several cancer cell lines. Notably, it has shown significant growth inhibition in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines . The degradation of BCL6 by (3S,4S)-3,4-difluoropiperidine hydrochloride correlates with potent antiproliferative effects.
Study 1: Antiproliferative Activity in DLBCL
In a study involving DLBCL cell lines, (3S,4S)-3,4-difluoropiperidine hydrochloride exhibited over 90% growth inhibition in highly expressing BCL6 cell lines such as HT and Karpas 422. In contrast, minimal activity was observed in BCL6 low-expressing cell lines . This highlights the compound's specificity towards BCL6-dependent malignancies.
Study 2: Neurological Applications
Another research effort focused on the compound's potential as a therapeutic agent for neurological disorders. It was found that (3S,4S)-3,4-difluoropiperidine hydrochloride could modulate neurotransmitter release by inhibiting specific enzymes involved in neurotransmission pathways. This property suggests its utility in treating conditions like ADHD and schizophrenia .
Data Tables
| Activity | IC50 Value (μM) | Remarks |
|---|---|---|
| PI3K δ Inhibition | 0.018 | High selectivity for PI3K δ isoform |
| Antiproliferative Activity | - | >90% inhibition in DLBCL cell lines |
| Neurotransmitter Regulation | - | Potential candidate for neurological disorders |
Q & A
Q. How does the (3S,4S)-difluoro substitution influence the conformational dynamics of the piperidine ring?
- Methodological Answer : Fluorine’s electronegativity and gauche effect induce ring puckering. Computational studies (DFT at B3LYP/6-31G*) and X-ray crystallography ( ) reveal:
- Chair Conformation : Fluorines at C3 and C4 adopt axial positions, destabilizing the chair due to 1,3-diaxial repulsion.
- Twist-Boat Preference : Energy barriers between chair and twist-boat conformers decrease by ~2 kcal/mol compared to non-fluorinated piperidine, increasing conformational flexibility.
- Experimental Validation : Variable-temperature ¹³C NMR (VT-NMR) in D₂O can track ring inversion dynamics (ΔG‡ ~8–10 kcal/mol) .
Q. What strategies mitigate data contradictions in biological activity studies of fluorinated piperidines?
- Methodological Answer :
- Control for Solubility : Prepare stock solutions in DMSO (≤30 mg/mL, per ) and dilute in PBS to avoid solvent interference.
- Validate Target Engagement : Use radiolabeled analogs (e.g., ¹⁸F-PET tracers) to confirm binding to monoamine transporters ().
- Address Batch Variability : Cross-validate results with independently synthesized batches (≥97% purity via HPLC) and include positive controls like paroxetine hydrochloride ().
Q. How can researchers design structure-activity relationship (SAR) studies for (3S,4S)-3,4-difluoropiperidine derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at N1 (e.g., acyl, sulfonyl) or C2 (e.g., methyl, hydroxyl).
- Biological Assays : Test inhibitory potency against serotonin/norepinephrine transporters (SERT/NET) using HEK-293 cells expressing hSERT (IC₅₀ determination via [³H]5-HT uptake assays, per ).
- QSAR Modeling : Use Hammett constants (σ) and steric parameters (Es) to correlate electronic effects of substituents with activity ().
Experimental Design & Data Handling
Q. What are optimal storage conditions to ensure stability of (3S,4S)-3,4-difluoropiperidine hydrochloride?
- Methodological Answer :
- Solid State : Store at -20°C in airtight, light-resistant containers under nitrogen. Desiccate with silica gel to prevent hydrolysis.
- Solutions : Prepare fresh solutions in DMF or ethanol (30 mg/mL); avoid freeze-thaw cycles ().
Q. How should researchers address discrepancies in fluorination efficiency across synthetic batches?
- Methodological Answer :
- Troubleshooting : Monitor reaction progress via ¹⁹F NMR. If fluorination stalls, increase reaction time (24–48 hr) or switch to milder agents (e.g., Selectfluor).
- Quality Control : Implement in-process LC-MS to identify intermediates (e.g., monofluorinated byproducts) and adjust stoichiometry .
Tables
Table 1 : Key Physicochemical Properties of (3S,4S)-3,4-Difluoropiperidine Hydrochloride
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 157.59 g/mol | |
| Solubility (DMSO) | 30 mg/mL | |
| Chiral Purity (HPLC) | ≥98% ee | Adapted from 3 |
| Storage Temperature | -20°C (solid), 4°C (short-term sol.) |
Table 2 : Comparison of Fluorinated Piperidine Derivatives’ Conformational Energy Barriers
| Compound | ΔG‡ (kcal/mol) | Preferred Conformation | Reference |
|---|---|---|---|
| (3S,4S)-Difluoropiperidine | 8.5 | Twist-Boat | Adapted from 5 |
| 4,4-Difluoropiperidine | 10.2 | Chair |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
